![molecular formula C12H12N2O B2728870 1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde CAS No. 892149-12-1](/img/structure/B2728870.png)
1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(2-(Pyridin-4-yl)ethyl)-1H-pyrrole-2-carbaldehyde (PEC) is an organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular formula of C9H9NO2. PEC has been used in the synthesis of various drugs, and its mechanism of action has been studied in detail.
Scientific Research Applications
Chemistry and Properties of Related Compounds
The study by Boča, Jameson, and Linert (2011) reviews the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), summarizing their preparation, properties, and complex compounds. This research highlights the versatility of pyridine derivatives in creating compounds with significant spectroscopic properties, structures, and biological and electrochemical activities (Boča, Jameson, & Linert, 2011).
Synthesis and Reactivity
In the field of synthetic chemistry, pyridine derivatives, like the one mentioned, serve as key intermediates and building blocks for the synthesis of more complex molecules. For instance, Kumar Reddy, Srinivasakannan, and Raghavan (2012) provide an overview of catalytic vapor phase synthesis of pyridine, indicating that such methodologies could be relevant for synthesizing or modifying compounds like 1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde. This synthesis route, leveraging catalytic methods, underscores the importance of pyridine derivatives in chemical synthesis (Kumar Reddy, Srinivasakannan, & Raghavan, 2012).
Biological Applications
While the direct biological applications of this compound were not detailed in the available literature, research into related pyridine and pyrrole derivatives hints at potential areas of interest. Compounds featuring pyrrolidine, a related structure, have been extensively studied for their biological activities, offering insights into how our compound of interest might be applied in drug discovery or biological studies. Petri et al. (2021) discuss the versatility of pyrrolidine derivatives in medicinal chemistry, suggesting that similar structures could play a role in the development of new therapeutics (Petri et al., 2021).
Mechanism of Action
Target of Action
Compounds containing pyrrole and pyridine rings, such as pyrrolopyrazine derivatives, have been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . .
Mode of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they could have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
1-(2-pyridin-4-ylethyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-10-12-2-1-8-14(12)9-5-11-3-6-13-7-4-11/h1-4,6-8,10H,5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZPRARAOXZCDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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